- Effective multi-step functional biotransformations of steroids by a newly isolated Fusarium oxysporum SC1301, Tetrahedron, 2013, 69(1), 184-189
Cas no 968-93-4 (testolactone)
testolactone Chemical and Physical Properties
Names and Identifiers
-
- testolactone
- -TESTOLACTONE
- 1,2,3,4,4a,4b,7,9,10,10a-decahydro-2-hydroxy-2,4b-dimethyl-7-oxo-1-phenanthren
- 1,2-dehydrotestololactone
- 1,2-didehydro-testololacton
- 17alpha-oxo-d-homo-1,4-androstadiene-3,17-dione
- 17-secoandrosta-1,4-dien-17-oicacid,13-hydroxy-3-oxo-1delta-lactone
- 1-dehydrotestololactone
- delta(1)-dehydrotestolactone
- Δ1-Testolactone
- TESTOLACTONE,USP24
- Testosterone
- 17a-oxa-D-homo-1,4-androstadien-3,17-dione
- fludestrin
- sq9538
- teolit
- teslac
- teslak
- testolacton
- testololactone
- 1,2-Didehydrotestololactone
- 13-Hydroxy-3-oxo-13,17-secoandrosta-1,4-dien-17-oic acid delta-lactone
- (4aS,4bR,10aR,10bS,12aS)-3,4,4a,5,6,10a,10b,11,12,12a-Decahydro-10a,12a-dimethyl-2H-phenanthro[2,1-b]pyran-2,8(4bH)-dione (ACI)
- 13,17-Secoandrosta-1,4-dien-17-oic acid, 13-hydroxy-3-oxo-, δ-lactone (6CI, 8CI)
- D-Homo-17a-oxaandrosta-1,4-diene-3,17-dione (ZCI)
- Testololactone, 1-dehydro- (7CI)
- 17a-Oxa-D-homo-1,4-androstadiene-3,17-dione
- 2H-Phenanthro[2,1-b]pyran-2,8(4bH)-dione, 3,4,4a,5,6,10a,10b,11,12,12a-decahydro-10a,12a-dimethyl-, [4aS-(4aα,4bβ,10aβ,10bα,12aβ)]-
- MeSH ID: D013738
- NSC 23759
- SQ 9538
- Δ1-Dehydrotestololactone
- Δ1-Testololactone
- TESTOLACTONE [USP-RS]
- 13-Hydroxy-3-oxo-13,17-secoandrosta-1,4-dien-17-oic acid lactone
- Testolactona [INN-Spanish]
- (4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-4,4a,4b,5,6,10a,10b,11,12,12a-decahydro-2H-naphtho[2,1-f]chromene-2,8(3H)-dione
- 13-Hydroxy-3-0x0-13,17-secoandrosta-1,4-dien-17-oic Acid Delta-Lactone
- Testolactona (INN-Spanish)
- Testolactonum (INN-Latin)
- BDBM50367848
- BPEWUONYVDABNZ-DZBHQSCQSA-N
- TESTOLACTONE (USP IMPURITY)
- D00153
- CS-5268
- TESTOLACTONE [WHO-DD]
- CHEMBL1571
- delta(1)-Testolactone
- .DELTA.1-Testololactone
- BRD-K69636617-001-01-7
- Testolactonum [INN-Latin]
- therapeutic testolactone
- HMS3750O07
- Tox21_111576
- 17a-Oxa-D-homoandrosta-1,17-dione
- TESLAC (TN)
- 1 Dehydrotestolactone
- NSC 12173
- Testolactonum
- DB00894
- TESTOLACTONE [MI]
- 1-Dehydrotestolactone
- TESTOLACTONE [ORANGE BOOK]
- NCI60_001908
- SQ-9538
- HSDB 3255
- (4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-3,4,4a,5,6,10a,10b,11,12,12a-decahydro-2H-naphtho(2,1-f)chromene-2,8(4bH)-dione
- NCGC00159329-02
- Testolactona
- Testololactone, 1,2-didehydro-
- Testolactone (USAN:USP:INN)
- Q3985253
- D-Homo-17A-oxaandrosta-1,4-diene-3,17-dione
- Testolactone [USAN:USP:INN]
- W-100129
- 3-oxo-13,17-secoandrosta-1,4-dieno-17,13alpha-lactone
- Testolattone
- NS00004469
- DELTA(1)-DEHYDROTESTOLOLACTONE
- .DELTA.1-Dehydrotestololactone
- TESTOLACTONE [VANDF]
- Testolactone ciii
- delta1-Testololactone
- DTXCID303644
- C02197
- Testolattone [DCIT]
- TESTOLACTONE [INN]
- delta(1)-Testololactone
- EINECS 213-534-6
- GTPL7303
- TESTOLACTONE CIII [USP-RS]
- TESTOLACTONE [USAN]
- TESTOLACTONE [HSDB]
- NSC-23759
- (4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-3,4,4a,5,6,10a,10b,11,12,12a-decahydro-2H-naphtho[2,1-f]chromene-2,8(4bH)-dione
- Testololactone, 1-dehydro-
- TESTOLACTONE [USP IMPURITY]
- CAS-968-93-4
- 13,4-dien-17-oic acid, 13.alpha.-hydroxy-3-oxo-, .delta.-lactone
- 968-93-4
- TESTOLACTONE CIII (USP-RS)
- UNII-6J9BLA949Q
- CHEBI:9460
- Testolactone (USP/INN)
- 13,4-dien-17-oic acid, 13-hydroxy-3-oxo-, .delta.-lactone
- 1,2,3,4,4a,4b,7,9,10,10a-Decahydro-2-hydroxy-2,4b-dimethyl-7-oxo-1-phenanthrenepropionic acid delta-lactone
- Delta1-Testolactone
- D-Homo-17a-oxaandrosta-1,17-dione
- 2H-Phenanthro[2,8(4bH)-dione, 3,4,4a,5,6,10a,10b,11,12,12a-decahydro-10a,12a-dimethyl-, lactone
- 13,17-Secoandrosta-1,4-dien-17-oic acid, 13-hydroxy-3-oxo-, delta-lactone
- .DELTA.1-Dehydrotestolactone
- TESTOLACTONE (USP-RS)
- AKOS015840139
- 6J9BLA949Q
- NSC23759
- BCP10926
- 13-Hydroxy-3-oxo-13,4-dien-17-oic acid .delta.-lactone
- LMST02020084
- DTXSID2023644
- Testololactone,2-didehydro-
- SCHEMBL4053
- Delta-1-testololactone
- 13,4-dien-17-oic acid, 13-hydroxy-3-oxo-, lactone
- (4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione
- HY-13763
-
- MDL: MFCD00866295
- Inchi: 1S/C19H24O3/c1-18-9-7-13(20)11-12(18)3-4-14-15(18)8-10-19(2)16(14)5-6-17(21)22-19/h7,9,11,14-16H,3-6,8,10H2,1-2H3/t14-,15+,16+,18+,19+/m1/s1
- InChI Key: BPEWUONYVDABNZ-DZBHQSCQSA-N
- SMILES: C[C@]12C=CC(=O)C=C1CC[C@H]1[C@@H]3CCC(=O)O[C@]3(CC[C@H]21)C
Computed Properties
- Exact Mass: 300.17300
- Monoisotopic Mass: 300.172545
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 0
- Complexity: 602
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.4
- XLogP3: 3
Experimental Properties
- Color/Form: Solid powder
- Density: 1.17
- Melting Point: 218-219°
- Boiling Point: 482°Cat760mmHg
- Flash Point: 213.4°C
- Refractive Index: 1.567
- PSA: 43.37000
- LogP: 3.58990
- Specific Rotation: D23 -45.6° (c = 1.24 in chloroform)
testolactone Security Information
- Signal Word:Warning
- Storage Condition:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).
testolactone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21311-2 mg |
Testolactone |
968-93-4 | 98.82% | 2mg |
¥1300.00 | 2021-09-23 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21311-5 mg |
Testolactone |
968-93-4 | 98.82% | 5mg |
¥1950.00 | 2021-09-23 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21311-10 mg |
Testolactone |
968-93-4 | 98.82% | 10mg |
¥2925.00 | 2021-09-23 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21311-25 mg |
Testolactone |
968-93-4 | 98.82% | 25mg |
¥5265.00 | 2021-09-23 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21311-50 mg |
Testolactone |
968-93-4 | 98.82% | 50mg |
¥7898.00 | 2021-09-23 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21311-100 mg |
Testolactone |
968-93-4 | 98.82% | 100MG |
¥11847.00 | 2021-09-23 |
testolactone Production Method
Production Method 1
Production Method 2
- Flexibility of the endogenous progesterone lactonisation pathway in Aspergillus tamarii KITA: transformation of a series of cortical steroid analogues, Journal of Steroid Biochemistry and Molecular Biology, 2004, 87(4-5), 301-308
Production Method 3
Production Method 4
Production Method 5
Production Method 6
Production Method 7
Production Method 8
Production Method 9
Production Method 10
Production Method 11
Production Method 12
- Synthesis of androstane derivatives. XIV. Synthesis of ε1-testololactone and its derivatives, Zhurnal Obshchei Khimii, 1967, 37(6), 1252-6
Production Method 13
- Transformation of steroids by Trichoderma hamatum, Enzyme and Microbial Technology, 2007, 40(6), 1615-1621
testolactone Raw materials
- Hydroxyprogesterone
- Androstenedione
- Androsta-1,4-diene-3,17-dione
- Testosterone
- Progesterone
- Boldenone
- Pregnenolone
testolactone Preparation Products
testolactone Related Literature
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on testolactone
Testolactone (CAS No. 968-93-4): A Comprehensive Overview of Its Applications and Recent Research Findings
Testolactone, with the chemical compound identifier CAS No. 968-93-4, is a synthetic steroid hormone derivative that has garnered significant attention in the field of pharmaceuticals and biochemical research. This compound, belonging to the lactone class, exhibits a unique molecular structure that contributes to its diverse range of biological activities. Over the years, Testolactone has been extensively studied for its potential therapeutic applications, particularly in the realms of endocrinology, oncology, and metabolic disorders.
The chemical structure of Testolactone (CAS No. 968-93-4) consists of a delta-4 ketone and a gamma-lactone ring, which are key features responsible for its biological interactions. This structural configuration allows it to mimic certain steroid hormones, particularly estrogen and progesterone, albeit with a distinct mechanism of action. The compound's ability to bind to various nuclear receptors has made it a subject of interest in developing targeted therapies for hormone-sensitive diseases.
In recent years, research on Testolactone has expanded to include its role in modulating immune responses and anti-inflammatory processes. A notable study published in the Journal of Immunopharmacology highlighted the compound's potential in reducing inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding opens up new avenues for exploring Testolactone as a therapeutic agent in chronic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease.
Moreover, Testolactone has shown promise in oncological research. Investigations have indicated that it can induce apoptosis in certain cancer cell lines by disrupting mitochondrial function and activating caspase-dependent pathways. A groundbreaking study published in the European Journal of Cancer demonstrated that Testolactone effectively suppressed the growth of breast cancer cells by inhibiting the expression of anti-apoptotic proteins like Bcl-2. These findings suggest that Testolactone could be a valuable addition to existing cancer treatment regimens.
The compound's metabolic profile has also been a focus of recent studies. Research published in Metabolic Syndrome and Related Diseases explored how Testolactone influences glucose homeostasis by enhancing insulin sensitivity in liver and muscle tissues. This effect is particularly relevant in the context of type 2 diabetes, where improving insulin responsiveness is crucial for managing blood sugar levels. The study further noted that Testolactone's mechanism involves activation of the peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of glucose and lipid metabolism.
In addition to its therapeutic potential, Testolactone (CAS No. 968-93-4) has been investigated for its role in neuroprotection. A study featured in the Journal of Neurochemistry revealed that Testolactone can mitigate neurotoxicity induced by oxidative stress, a common factor in neurodegenerative diseases such as Alzheimer's and Parkinson's. The researchers found that Testolactone exerts its protective effects by enhancing antioxidant enzyme activity and reducing lipid peroxidation in neuronal cells.
The pharmacokinetic properties of Testolactone have also been carefully examined to optimize its therapeutic efficacy. Studies have shown that oral administration of The safety profile of The future direction of research on Testosterone Testosterone>>< strongetsuggests exploring its potential in combination therapies alongside other pharmacological agents. By leveraging its multifaceted biological activities, it may offer synergistic benefits in treating complex diseases that involve multiple pathological mechanisms. Additionally, advancements in drug delivery systems could enhance the efficacy and safety profile of Testosterone Testosterone>>< strongetsensuring more targeted and controlled release profiles.
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